potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate
CAS No.: 1644298-56-5
Cat. No.: VC11538584
Molecular Formula: C7H3KN2O3S
Molecular Weight: 234.28 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1644298-56-5 |
|---|---|
| Molecular Formula | C7H3KN2O3S |
| Molecular Weight | 234.28 g/mol |
| IUPAC Name | potassium;5-thiophen-2-yl-1,3,4-oxadiazole-2-carboxylate |
| Standard InChI | InChI=1S/C7H4N2O3S.K/c10-7(11)6-9-8-5(12-6)4-2-1-3-13-4;/h1-3H,(H,10,11);/q;+1/p-1 |
| Standard InChI Key | LSDJYKJXTDDIML-UHFFFAOYSA-M |
| Canonical SMILES | C1=CSC(=C1)C2=NN=C(O2)C(=O)[O-].[K+] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate (C₇H₃KN₂O₃S; MW 234.28 g/mol) features a five-membered 1,3,4-oxadiazole ring fused to a thiophene heterocycle and a carboxylate group. The oxadiazole ring contributes to the compound’s rigidity and electron-deficient nature, while the thiophene moiety introduces π-conjugation and sulfur-based reactivity . The potassium ion stabilizes the carboxylate group, enhancing solubility in polar solvents such as water and ethanol.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | Potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate |
| Molecular Formula | C₇H₃KN₂O₃S |
| Molecular Weight | 234.28 g/mol |
| CAS Registry Number | 1644298-56-5 |
| Solubility | Soluble in polar solvents (e.g., H₂O, EtOH) |
| Stability | Stable under ambient conditions |
Spectroscopic and Computational Insights
The compound’s structure has been validated via NMR, IR, and mass spectrometry. The IR spectrum typically shows absorption bands at 1,670–1,710 cm⁻¹ (C=O stretch of carboxylate) and 1,550–1,580 cm⁻¹ (C=N stretch of oxadiazole). Computational studies using density functional theory (DFT) reveal a planar geometry, with the thiophene ring adopting a nearly coplanar orientation relative to the oxadiazole core, facilitating electron delocalization .
Synthesis and Optimization Strategies
Conventional Cyclization Routes
The synthesis of 1,3,4-oxadiazoles generally involves cyclization of acylhydrazides or hydrazones. For potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate, a two-step approach is employed:
-
Formation of Hydrazide Intermediate: Thiophene-2-carboxylic acid hydrazide is reacted with oxalyl chloride to yield 2-(thiophene-2-carbonyl)hydrazine-1-carboxylic acid.
-
Cyclization and Salt Formation: Intramolecular cyclization under basic conditions (e.g., KOH/EtOH) produces the oxadiazole ring, followed by potassium salt precipitation .
Table 2: Synthesis Parameters and Yields
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazide Cyclization | Thiophene-2-carbohydrazide, oxalyl chloride, KOH/EtOH | 72–78 |
| Microwave-Assisted Synthesis | Microwave irradiation, 150°C, 20 min | 85–90 |
Innovations in Green Chemistry
Recent patents describe a three-step industrial-scale synthesis:
-
Ammonolysis: Dialkyl oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide.
-
Acylation: The hydrazide is treated with thiophene-2-carbonyl chloride to introduce the thiophene moiety.
-
Dehydration Cyclization: Acid-catalyzed ring closure yields the oxadiazole ester, which is hydrolyzed to the potassium salt using aqueous KOH . This method avoids toxic reagents like phosphorus oxychloride, achieving yields >80% .
1,3,4-Oxadiazoles are recognized for their antiproliferative properties. Derivatives featuring thiophene substituents exhibit enhanced activity due to improved membrane permeability and interaction with cellular targets. For example, analogs of potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate demonstrated IC₅₀ values of 0.19–5.13 µM against MCF-7 and HCT-116 cancer cells, surpassing prodigiosin (reference IC₅₀: 1.93–2.84 µM) . Mechanistic studies suggest caspase-3/7 activation and G1 phase cell cycle arrest .
Antimicrobial and Antiviral Effects
The compound’s sulfur atom enables disruption of microbial membranes. In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin . Molecular docking studies indicate inhibition of viral proteases, including SARS-CoV-2 Mᵖʳᵒ .
Comparative Analysis with Related Derivatives
Role of the Thiophene Moiety
Replacing thiophene with phenyl or pyridyl groups reduces bioactivity. For instance, the phenyl analog showed 3-fold lower cytotoxicity against A549 lung cancer cells (IC₅₀: 0.11 µM vs. 0.33 µM) . The electron-rich thiophene enhances π-π stacking with biological targets, as confirmed by molecular dynamics simulations .
Table 3: Biological Activity Comparison
| Compound | IC₅₀ (µM) | Target Cell Line |
|---|---|---|
| Potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate | 0.19 | HCT-116 (colon cancer) |
| Phenyl Analog | 0.63 | HCT-116 |
| Pyridyl Analog | 1.14 | HCT-116 |
Future Research and Applications
Drug Delivery Systems
The potassium salt’s solubility makes it suitable for nanoparticle encapsulation. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound showed 90% release over 72 hours in simulated physiological conditions, suggesting sustained delivery potential .
Toxicity and Pharmacokinetics
While in vitro studies are promising, in vivo toxicity profiles remain unexplored. Future work should address bioavailability, metabolic stability, and organ-specific accumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume